molecular formula C17H15N3O2 B2386524 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid CAS No. 879920-73-7

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid

Cat. No.: B2386524
CAS No.: 879920-73-7
M. Wt: 293.326
InChI Key: UDMOPJATVYWTHA-UHFFFAOYSA-N
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Description

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid is unique due to its specific structural features, such as the cyano and propanoic acid groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .

Biological Activity

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid is a complex organic compound classified within the pyrido[1,2-a]benzimidazole derivatives. This compound has garnered attention in scientific research due to its unique structural features and potential biological activities, including antiviral, anticancer, and antimicrobial properties.

  • Molecular Formula : C17_{17}H15_{15}N3_3O2_2
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 879920-73-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing multiple signaling pathways. Its structural components allow it to act as a nucleating agent and enhance conductivity in doped films, which may have implications in material sciences as well as biological applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50_{50} Values:
    • PC-3 (prostate cancer): 0.096 μM
    • HeLa (cervical cancer): 0.630 μM
    • A549 (lung cancer): 0.500 μM
      These values indicate potent activity against these cell lines, suggesting its potential as a chemotherapeutic agent .

Antiviral Properties

In addition to its anticancer effects, this compound has shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication through modulation of cellular pathways involved in viral entry and replication .

Antimicrobial Effects

The compound also exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Research Findings and Case Studies

A comprehensive review of the literature reveals multiple case studies highlighting the biological efficacy of this compound:

StudyFindings
Wang et al. (2019)Reported significant activity against K562 and A431 cancer cell lines with IC50_{50} values ranging from 0.006–1.774 μM .
Recent Synthesis ReviewDiscussed the synthesis of various benzimidazole derivatives, emphasizing their cytotoxicity against diverse cancer cell lines .

Properties

IUPAC Name

3-(4-cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-12(7-8-16(21)22)11(2)20-15-6-4-3-5-14(15)19-17(20)13(10)9-18/h3-6H,7-8H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOPJATVYWTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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